4-Chloro-5,5-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound features a chloro substituent and two methyl groups at the 5-position, making it a notable derivative of furan. It is often investigated for its potential applications in organic synthesis and medicinal chemistry.
The compound can be sourced from various chemical suppliers and is often used in research settings for its unique structural properties. Its synthesis is documented in scientific literature, showcasing its relevance in both academic and industrial contexts.
4-Chloro-5,5-dimethylfuran-2(5H)-one can be classified as follows:
The synthesis of 4-chloro-5,5-dimethylfuran-2(5H)-one can be achieved through various synthetic routes. A common method involves the cyclization of appropriate precursors under acidic conditions. For instance, starting from a suitable diketone and a chlorinated compound, the compound can be synthesized through a cyclization reaction.
The molecular structure of 4-chloro-5,5-dimethylfuran-2(5H)-one can be represented as follows:
InChI=1S/C6H7ClO/c1-6(2)4(7)3-5(8)9-6/h3H,1-2H3MBIWUVMIHCVSDX-UHFFFAOYSA-N4-Chloro-5,5-dimethylfuran-2(5H)-one can undergo several chemical reactions:
The mechanism of action of 4-chloro-5,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets. The compound may exert effects through binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are necessary to elucidate the exact mechanisms involved.
Physical and chemical properties are crucial for understanding how this compound behaves under various conditions and its suitability for different applications.
4-Chloro-5,5-dimethylfuran-2(5H)-one has several applications in scientific research:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4